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Compound of Interest

Compound Name: 2,7-Dimethylquinazolin-4(1H)-one

Cat. No.: B062537

This guide provides a detailed overview of the spectroscopic techniques used to characterize
the heterocyclic compound 2,7-Dimethylquinazolin-4(1H)-one. The methodologies and
expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), and Infrared (IR) spectroscopy are presented to aid researchers and scientists in the
identification and confirmation of this molecule.

Molecular Structure

2,7-Dimethylquinazolin-4(1H)-one is a substituted quinazolinone with the following structure:
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Caption: Chemical structure of 2,7-Dimethylquinazolin-4(1H)-one.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 2,7-
Dimethylquinazolin-4(1H)-one based on the analysis of structurally similar compounds.
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Table 1: Predicted ‘H NMR Data
Chemical Shift (8) . . .
Multiplicity Integration Assighment
Ppm
~12.0 Singlet (broad) 1H N1-H
~7.9 Doublet 1H H5
~7.4 Doublet 1H H6
~7.1 Singlet 1H H8
~2.4 Singlet 3H C7-CHs
~2.3 Singlet 3H C2-CHs

Solvent: DMSO-ds

Table 2: Predicted **C NMR Data
Chemical Shift (6) ppm Assignment
~162 C4 (C=0)
~154 Cc2
~148 C8a
~138 Cc7
~134 C6
~127 C5
~120 C4a
~118 C8
~22 C2-CHs
~21 C7-CHs

Solvent: DMSO-ds
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Table 3: Mass Spectrometry Data

Technique lon [M+H]* (m/z)

Electrospray lonization (ESI) 175.0866

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Functional Group Assignment
3200-3000 N-H stretch

3000-2850 C-H stretch (aromatic and aliphatic)
~1680 C=0 stretch (amide)

~1610 C=N stretch

~1580, ~1480 C=C stretch (aromatic)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

e Sample Preparation: Approximately 5-10 mg of 2,7-Dimethylquinazolin-4(1H)-one is
dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is
used as an internal standard.

e 1H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key
parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A spectral width of 0-200 ppm is typically used, with a longer acquisition time and
a greater number of scans compared to *H NMR to compensate for the lower natural
abundance of 13C.
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Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray
ionization (ESI) source.

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such
as methanol or acetonitrile (approximately 1 mg/mL).

Analysis: The sample solution is infused into the ESI source. The analysis is performed in
positive ion mode to detect the protonated molecule [M+H]*. The mass-to-charge ratio (m/z)
is measured with high accuracy to confirm the elemental composition.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an
Attenuated Total Reflectance (ATR) accessory.

Analysis: The sample is scanned over the mid-infrared range (typically 4000-400 cm~1). The
resulting spectrum reveals the characteristic vibrational frequencies of the functional groups
present in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a

synthesized compound like 2,7-Dimethylquinazolin-4(1H)-one.
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Synthesis & Purification

Synthesis of 2,7-Dimethylquinazolin-4(1H)-one
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Caption: Workflow for the synthesis and spectroscopic characterization.

» To cite this document: BenchChem. [Spectroscopic Characterization of 2,7-
Dimethylquinazolin-4(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b062537#spectroscopic-characterization-
of-2-7-dimethylquinazolin-4-1h-one-nmr-ms-ir]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b062537?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

